2-Hexanol

Catalog No.
S575616
CAS No.
626-93-7
M.F
C6H14O
CH3(CH2)3CHOHCH3
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexanol

CAS Number

626-93-7

Product Name

2-Hexanol

IUPAC Name

hexan-2-ol

Molecular Formula

C6H14O
CH3(CH2)3CHOHCH3

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3

InChI Key

QNVRIHYSUZMSGM-UHFFFAOYSA-N

SMILES

CCCCC(C)O

solubility

13.7 mg/mL at 25 °C
Solubility in water: poor

Synonyms

Butylmethyl carbinol

Canonical SMILES

CCCCC(C)O

The exact mass of the compound 2-Hexanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.7 mg/ml at 25 °csolubility in water: poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3706. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Hexanol is a secondary alcohol with the chemical formula C6H14O. As one of the many isomers of hexanol, its specific properties are defined by the location of the hydroxyl (-OH) group on the second carbon of the six-carbon chain. This structural feature distinguishes it from its primary alcohol isomer, 1-hexanol, and other secondary isomers like 3-hexanol. It is primarily utilized as a specialty solvent, a chemical intermediate for producing esters and ketones like 2-hexanone, and as a component in fragrances and formulations. Its physical properties, such as a boiling point of approximately 136-140°C and a flash point of around 41°C, are key considerations in its handling and application.

While isomers of hexanol share the same molecular formula, the specific placement of the hydroxyl group creates significant, non-negotiable differences in reactivity, physical properties, and solvent behavior. Substituting 2-hexanol with the primary alcohol 1-hexanol fundamentally changes synthetic outcomes; for example, oxidation of 2-hexanol yields a ketone (2-hexanone), whereas 1-hexanol yields an aldehyde (hexanal) and subsequently a carboxylic acid. Even substitution with its closest secondary isomer, 3-hexanol, alters physical properties like boiling point, which impacts process parameters such as solvent removal rates and distillation temperatures. These differences make isomeric substitution a high-risk decision in optimized chemical processes, formulations, and synthetic pathways where specific reaction products or physical behaviors are required.

Defined Synthetic Pathway: Selective Oxidation to Ketones, Not Aldehydes or Acids

As a secondary alcohol, 2-hexanol provides a distinct and controlled reaction pathway compared to its primary isomer, 1-hexanol. Under common oxidizing conditions, 2-hexanol is selectively oxidized to form 2-hexanone, a ketone. In contrast, 1-hexanol, a primary alcohol, is oxidized first to an aldehyde (hexanal) and can be further oxidized to a carboxylic acid (hexanoic acid). This fundamental difference in reactivity is not a matter of degree but of kind, making 2-hexanol the specific precursor required for the synthesis of 2-hexanone and its derivatives.

Evidence DimensionOxidation Product
Target Compound DataKetone (2-Hexanone)
Comparator Or Baseline1-Hexanol: Aldehyde (Hexanal) or Carboxylic Acid (Hexanoic Acid)
Quantified DifferenceQualitatively different chemical product class
ConditionsStandard oxidation reaction (e.g., using chromic acid, PCC, or other common oxidizing agents)

For chemical synthesis, this dictates the choice of precursor; if the target molecule is a C6 ketone, 2-hexanol is required, and 1-hexanol is an unsuitable substitute.

Processability Advantage: Lower Boiling Point for Efficient Solvent Removal

2-Hexanol offers a significant processability advantage over 1-hexanol in applications where the solvent must be removed after use. The boiling point of 2-hexanol is approximately 136-140°C, which is notably lower than that of 1-hexanol at ~157°C. This difference of over 17°C allows for faster evaporation, reduced energy consumption during distillation or drying steps, and milder thermal conditions, which can be critical for preserving thermally sensitive products.

Evidence DimensionBoiling Point (°C)
Target Compound Data136-140
Comparator Or Baseline1-Hexanol: ~157
Quantified Difference~17-21°C lower
ConditionsStandard atmospheric pressure

This lower boiling point directly translates to reduced energy costs, shorter cycle times, and less thermal stress on products, justifying its selection in temperature-sensitive processes.

Distinct Solvency for Formulation Tuning

The position of the hydroxyl group in 2-hexanol, compared to the terminal position in 1-hexanol, alters its polarity and hydrogen bonding characteristics, resulting in a distinct solvency profile. While Hansen Solubility Parameters (HSP) are not readily available for 2-hexanol in compiled databases, the structural difference implies a different balance of dispersion, polar, and hydrogen-bonding forces. For comparison, 1-Butanol and 2-Butanol show a clear difference in their hydrogen-bonding parameter (δH: 15.8 vs 14.5 MPa⁰.⁵), and a similar directional shift is expected for their C6 analogs. This allows 2-hexanol to be a more effective solvent for specific resins, polymers, or active ingredients where the solvency of 1-hexanol is inadequate, enabling finer control over viscosity, flow, and leveling in coatings and inks.

Evidence DimensionInferred Hansen Solubility Parameters (HSP)
Target Compound DataUnique HSP profile due to secondary -OH group
Comparator Or Baseline1-Hexanol: Different HSP profile due to primary -OH group (Analog comparator 1-Butanol δH = 15.8)
Quantified DifferenceExpected difference in polar (δP) and hydrogen-bonding (δH) components (Analog comparator 2-Butanol δH = 14.5)
ConditionsFormulation of complex mixtures like coatings, inks, or cleaning agents.

This unique solvency profile makes 2-hexanol a problem-solving tool for formulators needing to dissolve specific components or achieve target physical properties that are unattainable with more common linear or primary alcohols.

Precursor for Synthesis of 2-Hexanone and Specialty Esters

When the synthetic target is specifically 2-hexanone or esters derived from a secondary C6 alcohol (e.g., for certain fragrance compounds), 2-hexanol is the mandatory starting material. Its defined oxidation pathway to a ketone, unlike the aldehyde/acid pathway of 1-hexanol, makes it the only viable choice for these specific molecular architectures.

Process Solvent in Thermally Sensitive Formulations

In processes involving the formulation of heat-sensitive active ingredients, resins, or biologics, 2-hexanol's lower boiling point compared to 1-hexanol is a critical advantage. Its use allows for solvent stripping or product drying at lower temperatures, minimizing thermal degradation and preserving the integrity of the final product.

Component in Performance-Tuned Fuel and Lubricant Additives

The isomeric structure of an alcohol can influence fuel properties such as cetane number and sooting tendency. 2-Hexanol is evaluated as a biofuel component or additive where its specific combustion characteristics, different from those of 1-hexanol, are leveraged to meet performance targets in diesel blends or specialty lubricants.

Specialty Solvent for Coatings, Inks, and Cleaning Formulations

For formulators developing high-performance coatings, inks, or industrial cleaners, 2-hexanol serves as a specialty solvent. Its unique polarity and solvency, distinct from 1-hexanol, can be essential for dissolving specific binders or contaminants, controlling viscosity, and improving flow and leveling properties on various substrates.

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

1.8

Boiling Point

136 °C

Flash Point

41 °C

Vapor Density

Relative vapor density (air = 1): 3.5

Density

Relative density (water = 1): 0.8

LogP

1.76

GHS Hazard Statements

Aggregated GHS information provided by 160 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (93.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

26549-24-6
37769-60-1
52019-78-0
54972-97-3
69203-06-1
626-93-7

Wikipedia

2-hexanol

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

2-Hexanol: ACTIVE
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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